

3,4-Dimethyl-1-pentyne CAS number and database information

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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentyne

Cat. No.: B13617016

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A Technical Guide to 3,4-Dimethyl-1-pentyne

This document provides a comprehensive overview of **3,4-Dimethyl-1-pentyne**, including its chemical identifiers, physicochemical properties, and general reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Database Information

3,4-Dimethyl-1-pentyne is an organic compound classified as an alkyne.^[1] Its structure features a five-carbon chain with a terminal triple bond and two methyl group substituents at positions 3 and 4.^[1] This specific branching pattern influences its physical properties and reactivity compared to its linear isomers.^[1] The compound is primarily used in organic synthesis as a building block for more complex molecules and as an intermediate in the synthesis of pharmaceuticals and in material science applications.^[1]

Different CAS Registry Numbers have been assigned to the compound, distinguishing between its stereoisomers. The racemic mixture is identified by CAS number 54677-20-2, while the generic, unspecified stereoisomer is often cited with CAS number 61064-08-2.^{[2][3]}

Table 1: Chemical Identifiers for **3,4-Dimethyl-1-pentyne**

Identifier	Value	Source
IUPAC Name	3,4-dimethylpent-1-yne	PubChem[3]
CAS Number	61064-08-2 (unspecified stereochemistry)	PubChem[3]
54677-20-2 (racemic mixture, (.+-.)-)	NIST WebBook[2]	
Molecular Formula	C ₇ H ₁₂	NIST WebBook[2][4], PubChem[3]
Molecular Weight	96.17 g/mol	PubChem[3][5], Smolecule[1]
InChI	InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3	NIST WebBook[2][4]
InChIKey	JDQKSTIAVKXRSK-UHFFFAOYSA-N	NIST WebBook[2][4]
Canonical SMILES	CC(C)C(C)C#C	Smolecule[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of **3,4-Dimethyl-1-pentyne** have been determined through both experimental measurements and computational predictions. The data available is crucial for its application in chemical synthesis and for predicting its behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	2.5	PubChem[3][5]
Normal Boiling Point (Tboil)	348.80 K	Cheméo (Joback Calculated) [6]
Normal Melting Point (Tfus)	185.62 K	Cheméo (Joback Calculated) [6]
Critical Temperature (Tc)	532.81 K	Cheméo (Joback Calculated) [6]
Critical Pressure (Pc)	3356.75 kPa	Cheméo (Joback Calculated) [6]
Critical Volume (Vc)	0.378 m³/kmol	Cheméo (Joback Calculated) [6]
Enthalpy of Vaporization (ΔvapH°)	30.26 kJ/mol	Cheméo (Joback Calculated) [6]
Enthalpy of Fusion (ΔfusH°)	9.81 kJ/mol	Cheméo (Joback Calculated) [6]
Octanol/Water Partition Coefficient (logPoct/wat)	1.912	Cheméo (Crippen Calculated) [6]
Water Solubility (log10WS)	-2.06 mol/L	Cheméo (Crippen Calculated) [6]

Table 3: Experimental Spectroscopic Data

Property	Value	Source
Kovats Retention Index (Semi-standard non-polar)	624	NIST Mass Spectrometry Data Center[3][4]

Experimental Protocols & Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **3,4-Dimethyl-1-pentyne** were not found in the immediate search results. However, its synthesis can be inferred from general organic chemistry principles for alkynes.

General Synthesis Methods:

- **Alkylation of Acetylene:** A common route involves the deprotonation of acetylene with a strong base like sodium amide (NaNH_2) to form an acetylide, which is then reacted with an appropriate alkyl halide.
- **Dehydrohalogenation:** An elimination reaction starting from a suitable dihaloalkane, such as 3,4-dimethyl-1,1-dihalopentane or 3,4-dimethyl-1,2-dihalopentane, using a strong base can yield the terminal alkyne.

General Chemical Reactions:

As a terminal alkyne, **3,4-Dimethyl-1-pentyne** is expected to undergo reactions typical of this functional group:

- **Hydrogenation:** The triple bond can be reduced to an alkene (using catalysts like Lindlar's catalyst) or fully to an alkane (3,4-dimethylpentane) using catalysts such as palladium or platinum.^[1]
- **Halogenation:** It can react with halogens like bromine (Br_2) in an addition reaction across the triple bond to form di- or tetra-halo derivatives.^[1]
- **Hydroboration-Oxidation:** This two-step reaction sequence can convert the alkyne into an aldehyde.^[1]
- **Hydration:** In the presence of a mercury catalyst, the addition of water across the triple bond (hydration) will yield a methyl ketone via an enol intermediate.

Logical Data Relationship Diagram

The following diagram illustrates the relationships between the compound's identification, its properties, and its role in chemical synthesis.

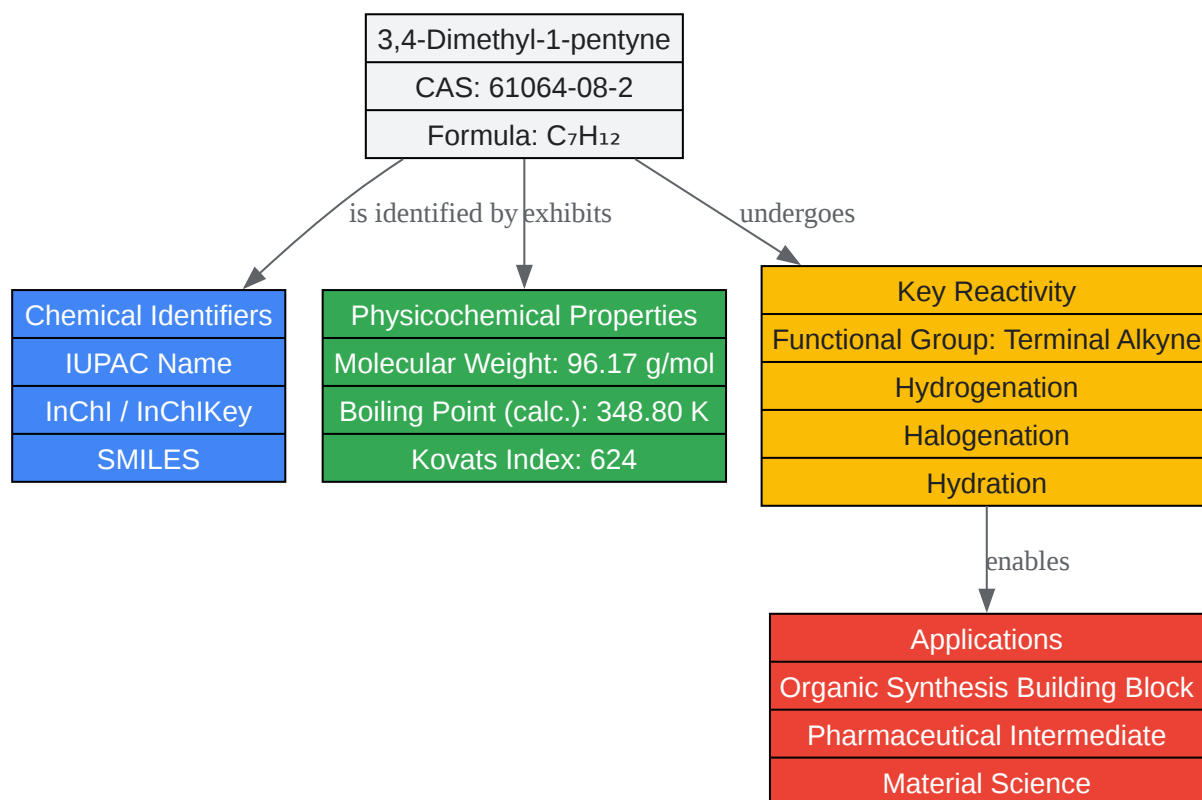


Figure 1: Informational Overview of 3,4-Dimethyl-1-pentyne

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Caption: Figure 1: Informational Overview of **3,4-Dimethyl-1-pentyne**

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